molecular formula C9H15N3 B13499198 5-(tert-Butyl)-2-hydrazinylpyridine

5-(tert-Butyl)-2-hydrazinylpyridine

Cat. No.: B13499198
M. Wt: 165.24 g/mol
InChI Key: QWYQHRBKBUDIGG-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-hydrazinylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 5-position and a hydrazinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-hydrazinylpyridine typically involves the introduction of the tert-butyl group and the hydrazinyl group onto the pyridine ring. One common method involves the reaction of 5-tert-butylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into various organic compounds, including pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-hydrazinylpyridine can undergo several types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce amines.

Scientific Research Applications

5-(tert-Butyl)-2-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: Lacks the tert-butyl group, making it less sterically hindered.

    5-tert-Butylpyridine: Lacks the hydrazinyl group, reducing its reactivity towards nucleophiles.

    2,5-Dihydrazinylpyridine: Contains an additional hydrazinyl group, increasing its reactivity and potential for forming multiple covalent bonds.

Uniqueness

5-(tert-Butyl)-2-hydrazinylpyridine is unique due to the presence of both the tert-butyl and hydrazinyl groups, which confer distinct steric and electronic properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(5-tert-butylpyridin-2-yl)hydrazine

InChI

InChI=1S/C9H15N3/c1-9(2,3)7-4-5-8(12-10)11-6-7/h4-6H,10H2,1-3H3,(H,11,12)

InChI Key

QWYQHRBKBUDIGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)NN

Origin of Product

United States

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